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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Z-DEVD-AFC principle, a cornerstone

technique for the sensitive detection of caspase-3 activity, a key executioner enzyme in the

apoptotic cascade. Understanding this principle is crucial for researchers investigating

programmed cell death and for professionals in drug development targeting apoptotic

pathways.

Core Principle: Fluorometric Detection of Caspase-3
Activity
The detection method is based on a fluorogenic substrate, Z-DEVD-AFC. This molecule is

comprised of three key components:

Z (Carbobenzyloxy): A protecting group at the N-terminus of the peptide.

DEVD (Asp-Glu-Val-Asp): A specific tetrapeptide sequence recognized and cleaved by

caspase-3. This sequence mimics the natural cleavage site in one of caspase-3's key

substrates, poly (ADP-ribose) polymerase (PARP).[1][2]

AFC (7-Amino-4-trifluoromethylcoumarin): A fluorescent reporter molecule (fluorophore)

attached to the C-terminus of the peptide.
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In its intact form, the Z-DEVD-AFC substrate is non-fluorescent or weakly fluorescent.

However, in the presence of active caspase-3, the enzyme specifically cleaves the peptide

bond between the aspartic acid (D) residue and the AFC molecule. This cleavage event

liberates the AFC fluorophore, which then exhibits strong fluorescence upon excitation. The

intensity of the emitted fluorescence is directly proportional to the amount of active caspase-3

in the sample, allowing for quantitative measurement of enzyme activity.

Signaling Pathway and Detection Mechanism
The underlying mechanism is a direct enzymatic reaction. The following diagram illustrates this

process:
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Caption: Enzymatic cleavage of Z-DEVD-AFC by caspase-3.

Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the Z-DEVD-AFC
caspase-3 assay.
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Parameter Value Notes

Enzyme Specificity
Caspase-3 and related DEVD-

specific caspases

The DEVD sequence is highly

specific for caspase-3.

Km for Caspase-3 9.7 µM

Michaelis constant, indicating

the substrate concentration at

which the reaction rate is half

of Vmax.[2]

AFC Excitation Wavelength ~400 nm

Optimal wavelength for

exciting the liberated AFC

fluorophore.[1][2]

AFC Emission Wavelength ~505 nm

Peak wavelength of

fluorescence emission from

AFC.[1][2]

Recommended Substrate

Concentration
50 µM (final concentration)

This concentration is well

above the Km, ensuring the

reaction rate is proportional to

the enzyme concentration.[2]

Typical Incubation Time 1 - 2 hours

The optimal time may vary

depending on the sample and

experimental conditions.

Typical Incubation

Temperature
37°C

Standard temperature for

enzymatic assays.[2]

Experimental Protocol
This section provides a detailed methodology for a typical caspase-3 activity assay using Z-
DEVD-AFC with cell lysates.

I. Reagent Preparation
Lysis Buffer: Prepare a chilled lysis buffer. A common formulation is 50 mM HEPES (pH 7.4),

100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol.
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Reaction Buffer (2X): Prepare a 2X reaction buffer. A typical composition is 40 mM HEPES

(pH 7.5), 200 mM NaCl, 0.2% CHAPS, 20% sucrose, and 20 mM DTT. The DTT should be

added fresh before use.

Z-DEVD-AFC Substrate (1 mM Stock): Dissolve Z-DEVD-AFC in DMSO to a final

concentration of 1 mM. Store in aliquots at -20°C, protected from light.

AFC Standard (Optional): To quantify the amount of released AFC, prepare a standard curve

using known concentrations of free AFC.

II. Experimental Workflow
The following diagram outlines the key steps in the experimental procedure:
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1. Cell Lysis
(e.g., on ice)

2. Centrifugation
(to pellet debris)

3. Collect Supernatant
(containing lysate)

4. Protein Quantification
(e.g., Bradford assay)

5. Prepare Reaction Mix
(Lysate + 2X Reaction Buffer)

6. Add Z-DEVD-AFC Substrate

7. Incubate
(e.g., 37°C, 1-2 hours)

8. Measure Fluorescence
(Ex: 400 nm, Em: 505 nm)

Click to download full resolution via product page

Caption: Experimental workflow for caspase-3 activity assay.
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III. Step-by-Step Procedure
Cell Lysate Preparation:

Induce apoptosis in your experimental cell population. Include a non-induced control

group.

Harvest cells and wash with ice-cold PBS.

Resuspend the cell pellet in chilled Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).[2]

Incubate on ice for 10-15 minutes.

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your

cell lysate.

Protein Concentration Determination:

Measure the protein concentration of each cell lysate using a standard method such as

the Bradford or BCA assay. This is crucial for normalizing caspase-3 activity.

Assay Setup:

In a 96-well microplate (preferably black for fluorescence assays), add a specific amount

of cell lysate (e.g., 50-200 µg of protein) to each well.[2]

Bring the total volume in each well to 50 µL with chilled Lysis Buffer.

Include a blank control (Lysis Buffer only) to measure background fluorescence.

(Optional) Include a negative control with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to

confirm the specificity of the signal.

Enzymatic Reaction:

Prepare the reaction mixture by adding 50 µL of 2X Reaction Buffer to each well.
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To initiate the reaction, add 5 µL of the 1 mM Z-DEVD-AFC stock solution to each well,

resulting in a final concentration of 50 µM.[2]

Mix gently by tapping the plate.

Incubation:

Incubate the plate at 37°C for 1-2 hours, protected from light.[2] The optimal incubation

time should be determined empirically for your specific system.

Fluorescence Measurement:

Measure the fluorescence intensity using a microplate fluorometer.

Set the excitation wavelength to 400 nm and the emission wavelength to 505 nm.[1][2]

Data Analysis:

Subtract the background fluorescence reading (from the blank control) from all

experimental readings.

Normalize the fluorescence intensity to the protein concentration of the lysate.

The fold-increase in caspase-3 activity can be determined by comparing the normalized

fluorescence of the apoptotic samples to the non-induced control.

Note on Z- vs. Ac- Protecting Groups: While "Z-DEVD-AFC" is specified, the literature also

frequently refers to "Ac-DEVD-AFC" (Acetyl-DEVD-AFC). Both are commonly used fluorogenic

substrates for caspase-3 and function on the same principle of cleavage and fluorescence

release. For the purposes of this detection method, they can be considered functionally

equivalent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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